molecular formula C22H21ClN2O4 B11624689 Diethyl 4-[(3-chloro-2-methylphenyl)amino]quinoline-3,6-dicarboxylate

Diethyl 4-[(3-chloro-2-methylphenyl)amino]quinoline-3,6-dicarboxylate

Cat. No.: B11624689
M. Wt: 412.9 g/mol
InChI Key: VXRQARDHQBSKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4-[(3-chloro-2-methylphenyl)amino]quinoline-3,6-dicarboxylate is a complex organic compound with a fascinating structure. Let’s break it down:

  • Quinoline Backbone: : The compound features a quinoline core, which is a bicyclic aromatic system containing a pyridine ring fused to a benzene ring. Quinolines exhibit diverse biological activities and are commonly found in natural products and pharmaceuticals.

  • Substituents: : The compound has two key substituents:

      Diethyl Ester Groups: These ester groups (–COOEt) are attached to the quinoline nitrogen atoms. They enhance solubility and influence the compound’s reactivity.

      3-Chloro-2-methylphenylamino Group: This aromatic amino group is substituted at the 4-position of the quinoline ring. The chlorine and methyl groups contribute to its overall properties.

Preparation Methods

Synthetic Routes::

Reaction Conditions::
  • The reaction typically occurs under mild conditions, making it practical for synthetic applications.
Industrial Production::
  • While specific industrial-scale methods may vary, the synthetic route mentioned above can be adapted for large-scale production.

Chemical Reactions Analysis

    Oxidation and Reduction: Diethyl 4-[(3-chloro-2-methylphenyl)amino]quinoline-3,6-dicarboxylate may undergo oxidation (e.g., via Pd-catalyzed processes) or reduction (e.g., using hydrides).

    Substitution Reactions: It can participate in nucleophilic substitution reactions, especially at the ester groups.

    Common Reagents: N-bromosuccinimide (NBS) is often used for halogenation reactions.

    Major Products: The specific products depend on reaction conditions and substituent positions.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its quinoline scaffold and substituents.

    Biological Studies: Its interactions with cellular targets (e.g., enzymes, receptors) are investigated.

    Materials Science: Quinolines find applications in organic electronics and photovoltaics.

Mechanism of Action

  • The compound’s mechanism likely involves binding to specific protein targets, affecting cellular processes. Further studies are needed to elucidate this fully.

Comparison with Similar Compounds

    Uniqueness: Its combination of quinoline, ester, and amino substituents sets it apart.

    Similar Compounds: Related compounds include other quinolines, such as 4-aminoquinoline and 2-methylquinoline.

Properties

Molecular Formula

C22H21ClN2O4

Molecular Weight

412.9 g/mol

IUPAC Name

diethyl 4-(3-chloro-2-methylanilino)quinoline-3,6-dicarboxylate

InChI

InChI=1S/C22H21ClN2O4/c1-4-28-21(26)14-9-10-19-15(11-14)20(16(12-24-19)22(27)29-5-2)25-18-8-6-7-17(23)13(18)3/h6-12H,4-5H2,1-3H3,(H,24,25)

InChI Key

VXRQARDHQBSKLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=C(C(=CC=C3)Cl)C

Origin of Product

United States

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